(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 477498-32-1
VCID: VC6338492
InChI: InChI=1S/C16H13N3O3S2/c17-10-3-11-23-14-5-2-1-4-13(14)18-15(20)8-6-12-7-9-16(24-12)19(21)22/h1-2,4-9H,3,11H2,(H,18,20)/b8-6+
SMILES: C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])SCCC#N
Molecular Formula: C16H13N3O3S2
Molecular Weight: 359.42

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

CAS No.: 477498-32-1

Cat. No.: VC6338492

Molecular Formula: C16H13N3O3S2

Molecular Weight: 359.42

* For research use only. Not for human or veterinary use.

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide - 477498-32-1

Specification

CAS No. 477498-32-1
Molecular Formula C16H13N3O3S2
Molecular Weight 359.42
IUPAC Name (E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Standard InChI InChI=1S/C16H13N3O3S2/c17-10-3-11-23-14-5-2-1-4-13(14)18-15(20)8-6-12-7-9-16(24-12)19(21)22/h1-2,4-9H,3,11H2,(H,18,20)/b8-6+
Standard InChI Key WQNVTBKBSGCZFD-SOFGYWHQSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])SCCC#N

Introduction

(E)-N-(2-((2-Cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with a nitro group, a cyanoethyl thio moiety, and an acrylamide functional group. These structural elements suggest its potential as a bioactive molecule, particularly in drug discovery.

Structural Features

The molecular structure of the compound can be described as follows:

  • Core Structure: Thiophene ring substituted at the 5-position with a nitro group.

  • Side Chains:

    • A phenyl group bearing a cyanoethyl thio substituent.

    • An acrylamide moiety attached via an (E)-configuration double bond.

These features confer the compound with unique electronic and steric properties, making it suitable for interactions with biological targets.

Synthesis

The synthesis of (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves:

  • Thioether Formation: Reaction of a thiophenol derivative with acrylonitrile to introduce the cyanoethyl thio group.

  • Coupling Reaction: Formation of the acrylamide moiety through condensation with an appropriate amine derivative.

  • Nitro Substitution: Introduction of the nitro group on the thiophene ring via electrophilic substitution.

The reaction conditions are optimized to maintain the (E)-configuration of the double bond, which is critical for its bioactivity.

Analytical Characterization

The structure and purity of this compound are confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • 1H^1H NMR reveals characteristic chemical shifts for aromatic protons, amide NH, and aliphatic protons of the cyanoethyl group.

    • 13C^{13}C NMR provides detailed information on carbon environments, confirming the presence of nitrile, thiophene, and amide carbons.

  • Mass Spectrometry (MS): Accurate mass determination confirms molecular weight.

  • Infrared Spectroscopy (IR): Shows key functional group vibrations such as C≡N stretch (~2200 cm1^{-1}) and N–H stretch (~3300 cm1^{-1}).

Biological Activity

Preliminary studies suggest that (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibits promising biological activity:

  • Molecular Docking: Computational docking studies indicate strong binding affinity to enzymes such as 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential.

    • Binding energy: ~−9.0 kcal/mol.

    • Comparable to known inhibitors like licofelone.

  • Antimicrobial Properties: The nitrothiophene moiety may contribute to antibacterial or antifungal activity due to its electron-withdrawing nature.

Comparative Analysis

A comparison with structurally related compounds highlights its unique properties:

CompoundFunctional GroupsBinding Energy (kcal/mol)Potential Applications
(E)-N-(2-((2-Cyanoethyl)thio)...Nitrothiophene, acrylamide−9.0 (5-LOX)Anti-inflammatory
CelecoxibSulfonamide−12.3 (COX-2)Anti-inflammatory
LicofeloneNitroaryl−8.73 (5-LOX)Anti-inflammatory

This table underscores the compound's competitive binding energy compared to established drugs.

Applications and Future Directions

The structural features of this compound make it a candidate for:

  • Drug Discovery: As a lead molecule for developing anti-inflammatory agents targeting 5-lipoxygenase.

  • Material Science: Its electronic properties could be explored in organic semiconductors or dyes.

  • Further Optimization: Structural modifications could enhance its pharmacokinetics or reduce toxicity.

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